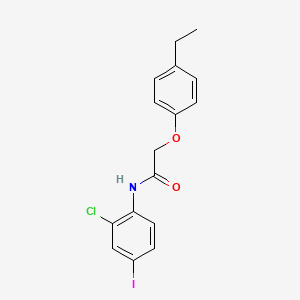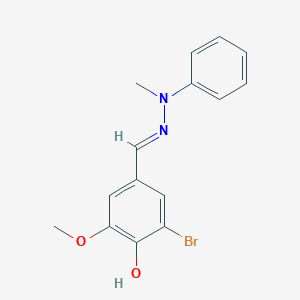![molecular formula C24H33N3O B6005022 N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6005022.png)
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide, commonly referred to as IBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. IBP is a synthetic compound that was first synthesized in the early 2000s and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
作用機序
The mechanism of action of IBP is complex and not fully understood. IBP has been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of the endocannabinoid anandamide. By inhibiting FAAH, IBP increases the levels of anandamide in the brain, which could have significant implications for the treatment of various diseases and disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of IBP are still being studied. However, it has been shown to have significant effects on the endocannabinoid system, which plays a critical role in various physiological processes, including pain perception, appetite, and mood regulation. IBP has also been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
IBP has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for use in research. Additionally, it has been extensively studied and has a well-understood mechanism of action, which makes it a reliable tool for studying the endocannabinoid system. However, one limitation of IBP is that it is not selective for FAAH and can also inhibit other enzymes, which could lead to unintended effects.
将来の方向性
There are several potential future directions for research involving IBP. One area of interest is the use of IBP as a tool for studying the role of the endocannabinoid system in various disease states, including chronic pain, anxiety, and depression. Additionally, researchers are investigating the potential of IBP as a therapeutic agent for the treatment of various diseases and disorders, including cancer, epilepsy, and Alzheimer's disease. Further research is needed to fully understand the potential applications of IBP in these areas.
Conclusion:
In conclusion, IBP is a synthetic compound that has significant potential for use in scientific research. It has a well-understood mechanism of action and has been extensively studied for its potential applications in various fields of research. While there are limitations to its use, IBP has several advantages that make it a reliable tool for studying the endocannabinoid system. With further research, IBP could have significant implications for the treatment of various diseases and disorders.
合成法
The synthesis of IBP is a complex process that involves several steps. The first step involves the synthesis of 4-isobutylbenzyl chloride, which is then reacted with piperidine to produce 1-(4-isobutylbenzyl)-piperidine. This intermediate is then reacted with 4-pyridinecarboxylic acid to produce the final product, N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide.
科学的研究の応用
IBP has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of IBP as a tool for studying the role of the endocannabinoid system in various physiological processes. IBP has been shown to inhibit the enzyme responsible for the breakdown of the endocannabinoid anandamide, which could have significant implications for the treatment of various diseases and disorders.
特性
IUPAC Name |
N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-3-pyridin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O/c1-19(2)16-21-5-7-22(8-6-21)17-27-15-3-4-23(18-27)26-24(28)10-9-20-11-13-25-14-12-20/h5-8,11-14,19,23H,3-4,9-10,15-18H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPOTRJMIVGBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CN2CCCC(C2)NC(=O)CCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(2-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B6004956.png)
![3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B6004963.png)
![(1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6004970.png)
![ethyl N-({[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)-beta-alaninate](/img/structure/B6004996.png)
![{1-[(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B6004999.png)


![2-[4-(2-thienylcarbonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6005015.png)
![2-[(4-ethoxyphenyl)amino]-8-methyl-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B6005026.png)
![4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6005034.png)
![2-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6005036.png)
![N-methyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6005037.png)
![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6005038.png)